molecular formula C15H13N3O3 B12660465 1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone CAS No. 94086-86-9

1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone

Cat. No.: B12660465
CAS No.: 94086-86-9
M. Wt: 283.28 g/mol
InChI Key: GILFHASBSONWCJ-UHFFFAOYSA-N
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Description

1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used as dyes and pigments. This particular compound is notable for its unique structure, which includes amino and hydroxy groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone can be synthesized through several methods, including:

    Amination Reactions: Starting with 1,5-dihydroxyanthraquinone, the compound can be aminated using methylamine under controlled conditions to introduce the methylamino group.

    Hydroxy Group Introduction: The hydroxy group can be introduced through hydroxylation reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound typically involves large-scale amination and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other derivatives.

    Reduction: Reduction reactions can convert the compound into different hydroxy and amino derivatives.

    Substitution: The amino and hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various substituted anthraquinones, which can be further utilized in different applications.

Scientific Research Applications

1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized as a dye and pigment in textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit specific enzymes, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Diamino-4,8-dihydroxyanthraquinone
  • 1,8-Diamino-4-hydroxyanthraquinone
  • 1,5-Dihydroxy-4,8-diaminoanthraquinone

Uniqueness

1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone is unique due to its specific combination of amino and hydroxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functional group interactions.

Properties

CAS No.

94086-86-9

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

1,5-diamino-4-hydroxy-8-(methylamino)anthracene-9,10-dione

InChI

InChI=1S/C15H13N3O3/c1-18-8-4-2-6(16)10-12(8)14(20)11-7(17)3-5-9(19)13(11)15(10)21/h2-5,18-19H,16-17H2,1H3

InChI Key

GILFHASBSONWCJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=C(C=C1)N)C(=O)C3=C(C=CC(=C3C2=O)N)O

Origin of Product

United States

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